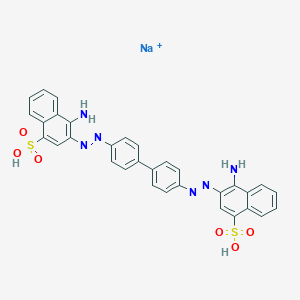
刚果红
描述
Congo Red is an organic compound, the sodium salt of 3,3′- ([1,1′-biphenyl]-4,4′-diyl)bis (4-aminonaphthalene-1-sulfonic acid). It is an azo dye and is water-soluble, yielding a red colloidal solution . It was first synthesized in 1883 by Paul Böttiger . It was used as a textile dye but is now used for histological staining .
Synthesis Analysis
Congo Red was synthesized by a precipitation polymerization method for the effective and selective removal of Congo Red from contaminated aqueous media . A series of Congo Red molecularly imprinted polymers (CR-MIPs) of uniform size and shape was developed by changing the mole ratio of the components .Molecular Structure Analysis
Congo Red has a propensity to aggregate in aqueous and organic solutions. The proposed mechanisms suggest hydrophobic interactions between the aromatic rings of the dye molecules, leading to a π–π stacking phenomenon .Chemical Reactions Analysis
Congo Red is used in various degradation processes, including electrochemical oxidation and microbial degradation . It is also used as a pH indicator due to a color change from blue to red at pH 3.0–5.2 .Physical And Chemical Properties Analysis
Congo Red is a reddish or reddish-brown solid, soluble in water . The band edge of Congo Red: PVA composites reduced with a massive shift from 4.63 to 1.86 eV, where Congo Red controls the energy bandgap of the PVA polymer .科学研究应用
Photogalvanic Cells for Solar Energy Conversion and Storage
Congo red has been utilized as a photosensitizer-reductant couple in photogalvanic cells, which are capable of converting and storing solar energy. This application is significant because it enhances the electrical output of photogalvanic cells, making them a viable alternative to photovoltaic cells. The use of Congo red dye-formaldehyde has shown greatly improved cell performance, with an observed electrical cell performance of 782 μW power , 3200 μA current , and 1074 mV voltage .
Photocatalytic Degradation of Dyes
The compound has been employed in the photodecolorization of itself—Congo red dye—using a CaMgO2@g-C3N4 nanocomposite. This process is crucial for environmental remediation as it addresses the challenge of dye wastewater treatment. The nanocomposite exhibits a high photocatalytic degradation efficiency, with a decolorization rate of 99% and a rate constant of 0.07092 min⁻¹ .
Medical Research: Blood Coagulation Studies
In medical research, Congo red has been studied for its effects on blood coagulation. It has been found that in high dilutions, Congo red can hasten the coagulation of cats’ blood, while higher concentrations may slow clotting and keep the blood in a fluid state. This finding is important for understanding the interactions between chemical compounds and biological systems .
Electrochemical Analysis
Congo red is used in electrochemical analysis to study the decolorization effects of various substances. It serves as a marker in the assessment of the performance of modified electrodes and other materials designed to treat dye-contaminated wastewater .
作用机制
Target of Action
Congo Red is a direct diazo dye primarily used for staining amyloid in tissue sections . Its primary targets are the misfolded proteins deposited in amyloidosis . These proteins play a crucial role in several diseases, including primary amyloidosis, amyloid light chain (AL) seen in plasma cell dyscrasias, and amyloid A (AA) associated with inflammatory conditions .
Mode of Action
Congo Red forms complexes with these misfolded proteins . The interaction between Congo Red and its targets is characterized by the linearity of the dye molecule and the β-pleated sheet configuration of the proteins . This interaction results in a change in the optical reactivity under polarized light, described as apple green birefringence .
Biochemical Pathways
The biochemical pathway affected by Congo Red involves the abnormal folding of proteins. A key event in the development of AL amyloidosis is the change in the secondary or tertiary structure of an abnormal monoclonal light chain, which results in an unstable conformation . This conformational change leads to the abnormal folding of the light chain, rich in β leaves, which assemble into monomers that stack together to form amyloid fibrils .
Pharmacokinetics
It’s known that congo red is water-soluble, yielding a red colloidal solution; its solubility is greater in organic solvents . This property may influence its bioavailability and distribution in the body.
Result of Action
The result of Congo Red’s action is the staining of amyloid in tissue sections, allowing for the evaluation of the presence and extent of amyloidosis in different organs . This staining is considered the gold standard for the demonstration of amyloid in tissue sections .
Action Environment
The action of Congo Red can be influenced by environmental factors. For instance, the efficiency of Congo Red in degrading Congo Red wastewater was found to be optimal at pH 7 and 37 °C . Furthermore, the presence of other substances, such as carbon nanotubes and silver, can enhance the performance of Congo Red in photocatalytic treatment of Congo Red wastewater .
安全和危害
未来方向
The future directions of Congo Red research could involve its use in the development of new molecular probes or inhibitors for clinical applications . Additionally, Congo Red-doped PVA composite films are significant for applying large-scale CUT-OFF laser filters for medical optical and electronic device systems .
属性
IUPAC Name |
disodium;4-amino-3-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N6O6S2.2Na/c33-31-25-7-3-1-5-23(25)29(45(39,40)41)17-27(31)37-35-21-13-9-19(10-14-21)20-11-15-22(16-12-20)36-38-28-18-30(46(42,43)44)24-6-2-4-8-26(24)32(28)34;;/h1-18H,33-34H2,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFVPQOLBLOTPF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22N6Na2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022816 | |
| Record name | C.I. Direct Red 28 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
696.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red to red-brown solid; [ChemIDplus] Yellowish-red in water or orange in ethanol; [HSDB] | |
| Record name | Congo Red | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2433 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Sol in ethanol; very slightly sol in acetone; practically insol in ether, 1 G SOL IN ABOUT 30 ML WATER, 10 mg/ml in 2-methoxyethanol; 1.0 mg/ml in ethanol, In water= 1.16X10+5 mg/l at 25 °C | |
| Record name | C.I. DIRECT RED 28 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4225 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Congo red | |
Color/Form |
BROWNISH-RED POWDER; IN WATER YELLOWISH-RED & IN ETHANOL ORANGE | |
CAS RN |
573-58-0 | |
| Record name | Congo red [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenesulfonic acid, 3,3'-[[1,1'-biphenyl]-4,4'-diylbis(2,1-diazenediyl)]bis[4-amino-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Direct Red 28 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 3,3'-[[1,1'-biphenyl]-4,4'-diylbis(azo)]bis(4-aminonaphthalene-1-sulphonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.509 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CONGO RED | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U05FHG59S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | C.I. DIRECT RED 28 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4225 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
>360 °C | |
| Record name | C.I. DIRECT RED 28 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4225 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




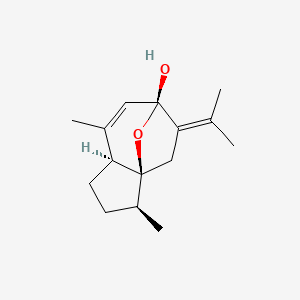

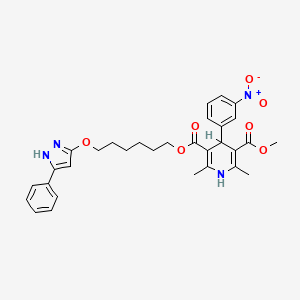
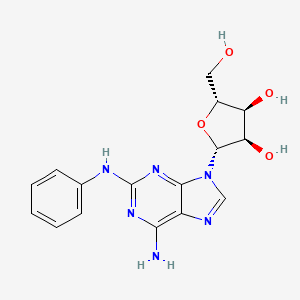

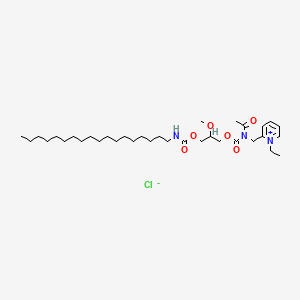
![(3S)-4-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carbonyl]amino]-4-oxo-3-(2-propylpentanoylamino)butanoic acid](/img/structure/B1669350.png)
![N-(2-(6-((3,4-Dichlorobenzyl)amino)-2-(4-methoxyphenyl)-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)ethyl)acetamide](/img/structure/B1669352.png)




